molecular formula C26H21NO3 B15151408 1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate

1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B15151408
M. Wt: 395.4 g/mol
InChI Key: KHYOHKVDZBVXSV-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 8-methyl-2-phenylquinoline-4-carboxylic acid and 1-Oxo-1-phenylpropan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the esterification process. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds. These products are often intermediates for further chemical transformations .

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s quinoline moiety is known to intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    8-Methylquinoline: Shares the quinoline core but lacks the ester and phenylpropanone groups.

    2-Phenylquinoline: Similar structure but without the 1-Oxo-1-phenylpropan-2-yl ester group.

Uniqueness

1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and ester moieties enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C26H21NO3/c1-17-10-9-15-21-22(16-23(27-24(17)21)19-11-5-3-6-12-19)26(29)30-18(2)25(28)20-13-7-4-8-14-20/h3-16,18H,1-2H3

InChI Key

KHYOHKVDZBVXSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC(C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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